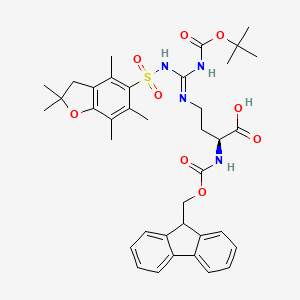

Fmoc-l-agb(pbf,boc)-oh

Description

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N4O9S/c1-21-22(2)32(23(3)28-19-38(7,8)50-31(21)28)52(47,48)42-34(41-36(46)51-37(4,5)6)39-18-17-30(33(43)44)40-35(45)49-20-29-26-15-11-9-13-24(26)25-14-10-12-16-27(25)29/h9-16,29-30H,17-20H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42,46)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVFDVTWTKHJQZ-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N4O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Fmoc L Agb Pbf,boc Oh and Its Incorporation into Peptides

Strategies for the Chemical Synthesis of Fmoc-L-Agb(Pbf,Boc)-OH

The chemical synthesis of this compound is a multi-step process that demands precise control over reaction conditions and the strategic use of protecting groups.

Multi-step Synthetic Routes from Precursors

The synthesis of this complex amino acid derivative typically starts from readily available chiral precursors. While specific proprietary methods may vary, general synthetic strategies often involve the construction of the core amino-guanidinobutyric acid (Agb) structure followed by the introduction of the appropriate protecting groups.

Implementation of Orthogonal Protection Strategies during Compound Synthesis

A cornerstone of modern peptide chemistry, and essential for the synthesis of molecules like this compound, is the use of an orthogonal protection strategy. biosynth.compeptide.com This approach allows for the selective removal of one type of protecting group in the presence of others, which remain intact. iris-biotech.de This is crucial for the stepwise assembly of peptides. acs.org

In this compound, three distinct protecting groups are employed:

Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile group protects the α-amino group. iris-biotech.de It is stable during the coupling reactions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to allow for the elongation of the peptide chain. iris-biotech.denih.gov

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group shields the side-chain guanidino functionality of the arginine analog. iris-biotech.de It is highly acid-labile and is typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, often containing trifluoroacetic acid (TFA). biosynth.comiris-biotech.de

Boc (tert-butyloxycarbonyl): The Boc group is also acid-labile and is used to protect a terminal amino group. Its removal generally occurs under the same acidic conditions as the Pbf group. biosynth.com

The orthogonality of the base-labile Fmoc group and the acid-labile Pbf and Boc groups is fundamental to the successful use of this building block in solid-phase peptide synthesis (SPPS). biosynth.comacs.org

Table 1: Orthogonal Protecting Groups in this compound Synthesis

| Protecting Group | Protected Functional Group | Typical Deprotection Conditions |

|---|---|---|

| Fmoc | α-Amino group | Base (e.g., Piperidine in DMF) |

| Pbf | Guanidino side-chain | Strong Acid (e.g., TFA) |

| Boc | Terminal amino group | Acid (e.g., TFA) |

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing this compound

The incorporation of this compound into a growing peptide chain on a solid support is a critical step that requires careful optimization to ensure high efficiency. chemimpex.com

Optimization of Coupling Reactions for Efficient this compound Incorporation

Due to the bulky nature of the Pbf and Boc protecting groups, this compound can be considered a sterically hindered amino acid. researchgate.netnih.gov This steric hindrance can slow down the coupling reaction, necessitating the use of potent activating reagents and optimized reaction conditions to achieve high yields. researchgate.net

The choice of coupling reagent is crucial for activating the carboxylic acid of the incoming amino acid to facilitate amide bond formation. nih.gov For sterically hindered amino acids, in situ activating reagents, such as phosphonium (B103445) or aminium/uronium salts, are generally preferred over simpler carbodiimides. merckmillipore.comsigmaaldrich.com

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC), often used with additives like OxymaPure, can be effective but may struggle with sterically demanding couplings. researchgate.netmerckmillipore.com

Phosphonium Salts: Reagents like PyBOP have been successfully used for coupling hindered amino acids. merckmillipore.com

Uronium/Aminium Salts: This class includes some of the most efficient coupling reagents. merckmillipore.com HBTU is a popular choice, while HATU is often considered one of the most effective reagents for difficult couplings, including those involving sterically hindered residues, due to its high reactivity and ability to suppress racemization. merckmillipore.comsigmaaldrich.combachem.com COMU, an Oxyma-based reagent, also shows comparable or even superior efficiency to HATU in some cases and offers safety benefits. sigmaaldrich.combachem.com

For a challenging building block like this compound, a highly efficient reagent such as HATU or COMU would be a logical choice to ensure the coupling reaction proceeds to completion. merckmillipore.combachem.com

Table 2: Common Coupling Reagents for SPPS

| Coupling Reagent | Class | Key Characteristics |

|---|---|---|

| DIC | Carbodiimide | Cost-effective, often used with additives like Oxyma. merckmillipore.com |

| PyBOP | Phosphonium Salt | Effective for routine and difficult couplings. merckmillipore.com |

| HBTU | Aminium Salt | Widely used, efficient reagent. merckmillipore.combachem.com |

| HATU | Aminium Salt | Highly efficient, especially for sterically hindered couplings; minimizes racemization. merckmillipore.comsigmaaldrich.combachem.com |

| COMU | Aminium Salt | High reactivity, comparable to HATU, with improved safety profile. sigmaaldrich.combachem.com |

The reaction environment plays a significant role in the success of SPPS. researchgate.net

Solvent Systems: The solvent must effectively swell the solid support resin and dissolve the reagents. lu.se Dimethylformamide (DMF) is the most common solvent used in Fmoc-SPPS. lu.se N-methyl-2-pyrrolidone (NMP) is another excellent solvent that can sometimes improve results, particularly in cases of peptide aggregation. researchgate.netlu.se More recently, greener alternatives like N-butylpyrrolidinone (NBP) have been explored and shown to be effective, even for problematic couplings like that of Fmoc-Arg(Pbf)-OH. rsc.orgcaymanchem.com

Reaction Conditions: While most coupling steps in SPPS are performed at room temperature, increasing the temperature can accelerate the reaction and improve the efficiency of difficult couplings. chemrxiv.orggyrosproteintechnologies.com However, this must be balanced against the potential for increased side reactions. bachem.com The mixing method is also a critical but often overlooked parameter that can significantly impact reaction efficiency by influencing the diffusion of reagents to the reactive sites on the resin. chemrxiv.org

Regioselective Deprotection Strategies for this compound in Assembled Peptide Chains

The strategic removal of specific protecting groups, known as regioselective deprotection, is a cornerstone of modern peptide synthesis. This allows for the selective modification of the peptide chain while it is still attached to the solid support. The orthogonal nature of the Fmoc, Pbf, and Boc protecting groups is central to these strategies.

The three protecting groups present in this compound exhibit distinct labilities, allowing for their selective removal under different chemical conditions. This orthogonality is fundamental to its application in Solid-Phase Peptide Synthesis (SPPS). americanpeptidesociety.orgiris-biotech.de

The Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile. americanpeptidesociety.org It is typically removed using a solution of a secondary amine, such as 20% piperidine in a solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgchimia.ch This deprotection is a mild process, which minimizes the risk of side reactions and is a key advantage of the Fmoc-based strategy in SPPS. americanpeptidesociety.orgaltabioscience.com

The Boc (tert-butyloxycarbonyl) group, in contrast, is acid-labile. americanpeptidesociety.org It is stable to the basic conditions used for Fmoc removal but can be cleaved using moderately strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgiris-biotech.de This differential stability allows for the selective deprotection of the α-amino group (protected by Fmoc) without affecting the Boc-protected side chains.

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is also acid-labile, similar to the Boc group. However, it is designed to be more acid-sensitive than the Boc group, requiring stronger acidic conditions for its complete removal, often in the final cleavage step from the resin. iris-biotech.de This ensures that the guanidino group of the arginine analog remains protected throughout the peptide chain elongation process.

This differential cleavage is summarized in the table below:

| Protecting Group | Chemical Name | Cleavage Condition | Stability |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., 20% Piperidine in DMF) | Acidic and mild nucleophilic conditions |

| Boc | tert-Butoxycarbonyl | Acid (e.g., Trifluoroacetic Acid - TFA) | Basic conditions |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Strong Acid (e.g., TFA) | Basic conditions |

The use of this compound is highly compatible with the widely adopted Fmoc/tBu (tert-butyl) strategy in Solid-Phase Peptide Synthesis (SPPS). iris-biotech.de This strategy relies on the base-labile Fmoc group for temporary Nα-protection and acid-labile groups for the protection of side chains. altabioscience.com

The synthesis cycle in Fmoc SPPS involves the following key steps:

Deprotection: The base-labile Fmoc group of the resin-bound amino acid is removed with a solution of piperidine in DMF to expose the free α-amino group. americanpeptidesociety.org

Coupling: The next Fmoc-protected amino acid, such as this compound, is activated and coupled to the free amino group of the growing peptide chain. iris-biotech.de

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated to elongate the peptide chain. The Pbf and Boc groups on the Agb residue remain intact during these cycles due to their stability in basic conditions.

At the end of the synthesis, the peptide is cleaved from the solid support, and all the side-chain protecting groups, including Pbf and Boc, are removed simultaneously using a strong acid cocktail, typically containing TFA and scavengers to prevent side reactions. altabioscience.comiris-biotech.de The choice of scavengers is critical to protect sensitive residues from reactive species generated during cleavage.

The compatibility of this compound with standard Fmoc SPPS protocols makes it a valuable building block for introducing a guanidino-functionalized residue into a peptide sequence. The orthogonal nature of its protecting groups allows for precise control over the synthesis, enabling the creation of complex and modified peptides. chemimpex.comaltabioscience.com

Advanced Applications of Fmoc L Agb Pbf,boc Oh in Peptide Based Research

Construction of Complex Peptide Architectures and Analogues

The versatility of Fmoc-L-Agb(Pbf,Boc)-OH is particularly evident in its application for building intricate peptide frameworks that go beyond the canonical proteinogenic amino acids. This allows for the exploration of novel biological activities and improved therapeutic properties.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability and bioavailability. This compound is instrumental in this field by enabling the introduction of a guanidino-functionalized residue, a key feature of the amino acid arginine, into non-standard peptide backbones. The incorporation of this arginine homologue can influence the peptide's conformation and its interaction with biological targets. namiki-s.co.jpissuu.com

The use of such non-canonical building blocks allows for the creation of peptides with altered secondary structures, which can be crucial for their biological function. By replacing a standard arginine residue with the residue derived from this compound, researchers can fine-tune the structural and electronic properties of a peptide, potentially leading to enhanced receptor binding or increased resistance to enzymatic degradation.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. This compound is a valuable tool in SAR studies of arginine-containing peptides. Arginine residues, with their positively charged guanidinium (B1211019) group, are often critical for biological function, participating in hydrogen bonding and ionic interactions. namiki-s.co.jpissuu.com

By using this compound, which is a shorter arginine homologue, scientists can systematically modify the peptide backbone. namiki-s.co.jpissuu.com This modification can lead to peptides with increased stability against enzymes like trypsin, which typically cleaves peptide chains at the carboxyl side of arginine and lysine. issuu.com Such modifications are crucial for improving the pharmacokinetic profiles of peptide-based drugs.

A notable example is the synthesis of 26RFa peptide analogues, where the introduction of guanidino arginine derivatives was explored to evaluate their functional activity. iris-biotech.de Similarly, SAR studies on cyclic pentapeptide ligands for the atypical chemokine receptor 3 (ACKR3) have utilized arginine derivatives to understand the requirements for potent and selective binding. iris-biotech.de

| Peptide/Target | Modification Approach | Key Finding | Reference |

|---|---|---|---|

| 26RFa Peptide Analogues | Incorporation of mono- or polyalkyl guanidino arginine derivatives | Investigation of the functional evaluation of novel peptide analogues. | iris-biotech.de |

| Cyclic Pentapeptide Ligands for ACKR3 | Systematic replacement of residues with arginine derivatives | Elucidation of structure-activity relationships for receptor binding. | iris-biotech.de |

| Peptide YY (PYY) Analogues | Parallel semisynthetic approach for SAR studies | Understanding the role of specific residues in the peptide's activity. | iris-biotech.de |

Role in the Development of Bioactive Peptides and Investigational Therapeutics

The unique properties of this compound make it a key component in the pipeline for developing new peptide-based therapies. chemimpex.comchemimpex.com Its ability to streamline the synthesis of complex peptides enhances both the yield and purity of the final product, which is a significant advantage in pharmaceutical development. chemimpex.com

The development of peptide-based drugs often requires the synthesis of numerous analogues to identify lead compounds with optimal activity and drug-like properties. This compound facilitates this process by allowing for the efficient and flexible design of novel therapeutic agents. chemimpex.comchemimpex.com Its compatibility with various coupling reagents and solvents in solid-phase peptide synthesis provides researchers with the flexibility needed for extensive medicinal chemistry campaigns. chemimpex.com

The incorporation of the Agb residue can be used to develop peptides that target specific biological pathways with high precision. This is particularly relevant in areas such as cancer therapeutics, where targeted therapies are sought to minimize side effects on healthy tissues. chemimpex.com

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, thereby enhancing efficacy and reducing off-target effects. Peptides are often used as targeting moieties due to their ability to bind to specific cell surface receptors. This compound can be used in the synthesis of such targeting peptides. chemimpex.com

Furthermore, the guanidino group introduced by this building block can be a site for further modification or for interaction with drug delivery vehicles. The process of bioconjugation, where biomolecules are linked to other molecules, can be facilitated by the presence of such functional groups, enhancing the efficacy of drug delivery systems. chemimpex.com

Advanced Functionalization and Bioconjugation Strategies

Beyond its role in building the primary peptide chain, the residue introduced by this compound can be a focal point for advanced chemical modifications. The guanidino group, once deprotected, offers a site for selective functionalization.

Chemical Bioconjugation of Peptides via this compound Incorporated Residues

The incorporation of this compound into a peptide sequence provides a unique handle for chemical bioconjugation. chemimpex.com Once the peptide is synthesized and the protective groups on the Agb residue are removed, the exposed guanidino group can serve as a specific site for attaching other molecules. This process is critical for developing advanced drug delivery systems and enhancing the therapeutic efficacy of peptide-based drugs. chemimpex.com

The primary advantage of using this building block is the ability to dictate the precise location of conjugation. Site-specific modification ensures that the biological activity of the peptide is preserved by preventing random attachment of payloads to other functional residues essential for receptor binding or enzymatic activity. The guanidinium side chain offers a distinct reactive target that can be exploited for various ligation chemistries, enabling the covalent linkage of biomolecules such as polymers (e.g., PEGylation), lipids, or cytotoxic drugs.

Table 1: Potential Bioconjugation Strategies for Agb-Containing Peptides

| Conjugation Target | Reagent Type | Potential Linkage | Purpose |

|---|---|---|---|

| Guanidino Group | Activated Esters (e.g., NHS-esters) | Amide/Imide | Attachment of cargo molecules like fluorophores or drugs. |

| Guanidino Group | Phenylglyoxal derivatives | Cyclic Adduct | Specific modification under mild conditions. |

Site-Specific Modification and Labeling for Molecular Probes and Imaging Agents

The principle of site-specific modification using this compound is paramount in the creation of sophisticated molecular probes and imaging agents for diagnostics and cancer research. chemimpex.comnih.gov By incorporating the Agb residue at a specific, non-critical position within a peptide sequence that targets a particular cell type (e.g., a tumor cell), a reporter molecule can be attached without hindering the peptide's targeting function. chemimpex.com

This methodology is instrumental in developing agents for advanced imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov For these applications, a chelating agent capable of binding a radioactive isotope (e.g., ⁶⁴Cu for PET) is conjugated to the deprotected Agb side chain. creative-peptides.comgoogle.com The resulting radiolabeled peptide can be administered to visualize and quantify the presence of specific cellular markers, such as receptors overexpressed on cancer cells, providing invaluable diagnostic information. nih.govgoogle.com

Table 2: Components of an Agb-Based Molecular Imaging Probe

| Component | Example | Function |

|---|---|---|

| Targeting Peptide | A sequence containing the Agb residue | Binds to a specific biological target (e.g., cancer cell receptor). |

| Linker | Short polyethylene (B3416737) glycol (PEG) chain | Provides spatial separation between the peptide and the imaging agent. |

Isotopic Labeling Applications in Mechanistic and Structural Biology

Isotopically labeled amino acids are indispensable tools for elucidating biological mechanisms and determining the three-dimensional structures of peptides and proteins. ox.ac.uknih.gov The synthesis of isotopically enriched this compound allows for its use in advanced spectroscopic studies.

Synthesis of Isotopically Labeled this compound Derivatives

The synthesis of an isotopically labeled version of this compound, for instance with ¹³C or ¹⁵N, can be achieved through multi-step organic synthesis starting from commercially available labeled precursors. A plausible synthetic pathway would mirror established methods for labeling analogous amino acids like arginine. ox.ac.uk The process would involve introducing the isotopic label at a key position in a precursor molecule before the elaboration of the full amino acid side chain and the subsequent addition of the Fmoc, Pbf, and Boc protecting groups.

For example, a synthesis could start with a commercially available isotopically labeled building block which is then converted through several steps into the protected, labeled L-2,4-diaminobutyric acid core. Subsequent guanidinylation with a protected, labeled guanylating agent, followed by the introduction of the remaining protecting groups, would yield the final labeled product.

Table 3: Conceptual Synthesis Outline for Isotopically Labeled this compound

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Start with a labeled precursor | e.g., K¹³CN or ¹⁵NH₄Cl |

| 2 | Build the amino acid backbone | Asymmetric synthesis methods |

| 3 | Introduce side-chain functionality | Chemical transformations to create the diamino-butyric acid structure |

| 4 | Guanidinylation | Protected guanylating agent |

| 5 | Protection | Introduction of Fmoc, Pbf, and Boc groups |

Utility in Advanced Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Peptide Characterization

The incorporation of stable isotopes like ¹³C and ¹⁵N into the Agb residue provides a powerful tool for nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.gov

In NMR spectroscopy, the presence of ¹³C or ¹⁵N labels allows for the unambiguous assignment of signals that would otherwise be difficult to resolve in complex peptide spectra. ox.ac.uk This enables detailed structural analysis, providing insights into peptide folding, dynamics, and interactions with binding partners. For example, a ¹³C label in the backbone of the Agb residue can report on the local conformation of the peptide chain. ox.ac.uk

In mass spectrometry, peptides containing isotopically labeled Agb residues serve as ideal internal standards for quantitative proteomics. isotope.com The mass difference between the labeled and unlabeled peptide allows for precise and accurate quantification of the target peptide in complex biological mixtures, such as cell lysates or plasma. medchemexpress.com This is crucial for biomarker discovery and validation, as well as for studying the metabolic fate of peptide drugs. nih.gov

Table 4: Spectroscopic Applications of Isotopically Labeled Agb Peptides

| Technique | Application | Information Gained |

|---|---|---|

| NMR Spectroscopy | 3D Structure Determination | Precise atomic coordinates, peptide fold, and secondary structure elements. ox.ac.uk |

| Ligand Binding Studies | Identification of binding interfaces and conformational changes upon binding. | |

| Mass Spectrometry | Quantitative Proteomics (e.g., SILAC) | Accurate measurement of peptide/protein abundance in different biological states. medchemexpress.com |

Comparative Analysis and Methodological Considerations

Comparative Evaluation of Fmoc-L-Agb(Pbf,Boc)-OH with Other Arginine Protecting Group Strategies

The effectiveness of SPPS is highly dependent on the choice of side-chain protecting groups, particularly for trifunctional amino acids like arginine. The protecting group must be stable throughout the synthesis cycles and be cleanly removable during the final cleavage step without degrading the peptide.

The Pbf group is one of several sulfonyl-based protecting groups developed for arginine, succeeding the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group. ub.edu Other notable strategies include the use of double Boc protection (Boc2) and the nitro (NO2) group. Each carries distinct advantages and disadvantages.

Pbf vs. Pmc : The Pbf group is characterized by its higher acid lability compared to the Pmc group. ub.edunih.gov This increased lability stems from the five-membered furan (B31954) ring in Pbf, in contrast to the six-membered chroman ring in Pmc. nih.gov Consequently, Pbf is more rapidly cleaved under moderate acidic conditions, such as with trifluoroacetic acid (TFA), which is beneficial for synthesizing peptides with multiple arginine residues or those sensitive to prolonged acid exposure. peptide.compeptide.com A significant advantage of Pbf over Pmc is the reduced risk of side reactions, particularly the alkylation of tryptophan residues during final cleavage. peptide.com In one reported example, a 3-hour TFA treatment yielded 69% of the desired tryptophan-containing peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc). peptide.compeptide.com While Pmc is noted to be less sterically hindered, Pbf is generally the preferred choice for its favorable cleavage kinetics and lower side-reaction profile. peptide.comchempep.com

Pbf vs. Boc2 : The bis-Boc protection strategy, where two tert-butoxycarbonyl groups mask the guanidino function, presents a different chemical approach. nih.govchempep.com However, this strategy is often hampered by the need for harsher deprotection conditions. chempep.com Furthermore, the Fmoc-Arg(Boc)2-OH derivative exhibits a very high propensity for δ-lactam formation during the coupling step, a side reaction that renders the amino acid inactive for chain elongation. nih.gov Studies have shown that this rapid cyclization leads to significantly lower coupling efficiencies compared to Pbf-protected arginine. nih.gov

Pbf vs. NO2 : The nitro group is a more traditional protecting group for arginine, often employed in Boc-based SPPS. peptide.comiris-biotech.de While it is stable to the basic conditions of Fmoc removal, its own removal requires harsh conditions like anhydrous HF or specific reduction methods (e.g., with stannous chloride, SnCl2), which adds complexity to the workflow. nih.govpeptide.com A major drawback of the NO2 group is its tendency to undergo side reactions that can lead to the formation of ornithine residues. peptide.com However, recent research has revisited the use of the NO2 group in Fmoc-SPPS, highlighting a key advantage: it effectively prevents the formation of the δ-lactam side-product during coupling. nih.govresearchgate.net This makes it a potentially valuable, albeit context-dependent, alternative to Pbf, especially in sequences prone to lactamization. nih.govmdpi.com

| Protecting Group | Relative Lability | Key Advantages | Key Disadvantages | Common Side Reactions |

|---|---|---|---|---|

| Pbf | High | Rapid cleavage with TFA; reduced Trp alkylation vs. Pmc. peptide.compeptide.com | Bulky, can cause steric hindrance; prone to δ-lactam formation. nih.govchempep.com | δ-lactam formation; Trp alkylation (less than Pmc). nih.govpeptide.com |

| Pmc | Moderate | Less sterically hindered than Pbf. chempep.com | Slower cleavage than Pbf; higher risk of Trp alkylation. peptide.com | Trp alkylation; incomplete deprotection. peptide.com |

| Boc2 | Low | N/A | Requires harsher deprotection; very high rate of δ-lactam formation. nih.govchempep.com | Extensive δ-lactam formation leading to low coupling efficiency. nih.gov |

| NO2 | Very Low (requires specific conditions) | Prevents δ-lactam formation; stable in solution. nih.govresearchgate.net | Requires separate, harsh removal step (reduction); not TFA-labile. nih.govpeptide.com | Ornithine formation. peptide.com |

Coupling efficiency and the prevention of side reactions are paramount for achieving high purity and yield in peptide synthesis. The choice of arginine protecting group has a direct impact on both of these factors.

The most significant side reaction during the incorporation of a protected arginine residue is the formation of a δ-lactam. nih.govrsc.org This intramolecular cyclization occurs when the activated carboxylic acid group reacts with a nitrogen of the protected guanidinium (B1211019) side chain, creating an inactive derivative and terminating peptide chain growth at that point. nih.gov Comparative studies have quantified this tendency among different protecting groups. Fmoc-Arg(Boc)2-OH shows the most severe δ-lactam formation (up to 60%), resulting in poor coupling efficiency (as low as 28%). nih.gov Fmoc-Arg(Pbf)-OH is also susceptible, though to a lesser extent (around 12% lactam formation observed in one study). nih.gov In contrast, the electron-withdrawing nature of the NO2 group effectively suppresses this side reaction, leading to higher coupling fidelity. nih.govresearchgate.net

Side reactions during the final cleavage step are also a major concern. As noted, the sulfonyl-based protecting groups Pbf and Pmc can be cleaved by TFA, releasing a reactive cationic species. This species can alkylate sensitive residues, with tryptophan being particularly susceptible. The Pbf group is considered superior to Pmc in this regard, as it generates a less reactive cation, thereby mitigating this unwanted modification. peptide.compeptide.com The use of scavengers, such as triisopropylsilane (B1312306) (TIS) and water, in the cleavage cocktail is essential to quench these reactive species.

| Arginine Derivative | Relative Coupling Efficiency | Primary Coupling Side-Reaction | Primary Cleavage Side-Reaction | Mitigation Strategies |

|---|---|---|---|---|

| Fmoc-Arg(Pbf)-OH | Good | δ-lactam formation. nih.gov | Tryptophan alkylation. peptide.com | In situ activation; optimized coupling conditions; use of scavengers. rsc.orgresearchgate.net |

| Fmoc-Arg(Pmc)-OH | Good | δ-lactam formation. | Significant Tryptophan alkylation. peptide.com | Use of scavengers (less effective than with Pbf). peptide.com |

| Fmoc-Arg(Boc)2-OH | Poor | Severe δ-lactam formation. nih.gov | N/A (cleavage conditions are harsh) | Generally avoided due to poor performance. |

| Fmoc-Arg(NO2)-OH | Excellent | Minimal to none. nih.gov | Ornithine formation. peptide.com | Requires specific reduction step for deprotection. nih.gov |

Advantages and Limitations of this compound in Specific Peptide Synthesis Contexts

The use of Fmoc-Arg(Pbf)-OH offers a balance of stability, ease of deprotection, and compatibility with standard SPPS protocols, making it the most widely used arginine derivative. chempep.com However, its application is not without challenges, particularly in difficult synthetic contexts.

Incorporating arginine into "difficult" sequences—such as those prone to aggregation, those with multiple consecutive arginine residues, or those synthesized in alternative "green" solvents—can be problematic. The bulky Pbf group can contribute to steric hindrance during coupling, potentially leading to incomplete reactions. chempep.com

The primary challenge remains the propensity for δ-lactam formation, which reduces the concentration of the active amino acid available for coupling and can lead to the formation of deletion sequences (des-Arg peptides). rsc.orgchemicalbook.com This issue can be exacerbated in certain solvents. For instance, N-butylpyrrolidinone (NBP), a greener alternative to the commonly used and hazardous dimethylformamide (DMF), has a higher viscosity which can impede the penetration of reagents into the resin, worsening the impact of lactam formation. rsc.org

To overcome these challenges, several strategies have been developed:

Microwave-Assisted SPPS : The use of microwave energy can enhance coupling reactions, reduce reaction times, and improve yields, particularly for sterically hindered couplings like those involving Fmoc-Arg(Pbf)-OH. chempep.com

Optimized Activation Protocols : A key strategy to minimize δ-lactam formation is to perform an in situ activation. rsc.org This involves adding the activating agent (e.g., DIC) to the mixture of the protected amino acid and the resin, rather than pre-activating the amino acid. This minimizes the time the activated species exists in solution before coupling, thereby reducing the opportunity for intramolecular cyclization. rsc.orgresearchgate.net

Achieving high yield and purity is the ultimate goal of peptide synthesis. Beyond addressing difficult sequences, general strategies can be employed to optimize the use of Fmoc-Arg(Pbf)-OH.

Reagent Quality : The purity of the Fmoc-Arg(Pbf)-OH building block is crucial. chempep.com Impurities can lead to the incorporation of undesired modifications in the final peptide. Purification of the commercial amino acid derivative can sometimes be a necessary step to ensure high-quality synthesis. ajpamc.com

Coupling Reagents : The choice of coupling reagents and additives (e.g., OxymaPure, HOBt) can influence the rate of coupling versus the rate of side reactions. Careful optimization of the coupling cocktail is essential. rsc.org

Deprotection and Cleavage : For peptides containing multiple arginine residues, the superior lability of the Pbf group is a distinct advantage for ensuring complete deprotection during the final TFA cleavage step, which is critical for maximizing yield. peptide.com The cleavage cocktail must also be optimized with appropriate scavengers to prevent side reactions. researchgate.net

Aggregation Disruption : In long or hydrophobic sequences, peptide chain aggregation can hinder reagent access, leading to incomplete reactions. The use of pseudoproline dipeptides or switching to more effective solvating agents like NMP can help disrupt secondary structures and improve outcomes. researchgate.net

Future Research Directions in this compound Chemistry

While Fmoc-Arg(Pbf)-OH is the current standard, research continues to seek improvements in arginine protection. Future directions are focused on enhancing efficiency, reducing side reactions, and improving the environmental footprint of peptide synthesis.

Novel Protecting Groups : A significant area of research is the development of new protecting groups with even greater acid lability than Pbf. One promising candidate is the 1,2-dimethylindole-3-sulfonyl (MIS) group. ub.edunih.gov Studies have shown that the MIS group can be completely cleaved in a fraction of the time required for Pbf, which would be highly advantageous for synthesizing acid-sensitive peptides or those with a high arginine content. ub.edunih.gov

Green Chemistry Approaches : The field is increasingly moving towards more sustainable practices. This includes the development and optimization of synthesis protocols in greener solvents like NBP and 2-MeTHF to replace DMF. chempep.comrsc.org Research is focused on adapting coupling and deprotection strategies to be efficient in these alternative media. nih.gov

Orthogonal Strategies : Further exploration of alternative and orthogonal deprotection schemes continues. The re-evaluation of the NO2 group, combined with modern on-resin reduction techniques, demonstrates a willingness to revisit older methods and adapt them to solve current challenges like δ-lactam formation. nih.govmdpi.com This could lead to hybrid strategies where different arginine protecting groups are used within the same synthesis to overcome sequence-specific problems.

Process Automation and Optimization : Continued advancements in automated synthesizers, including those with integrated microwave capabilities, will drive further optimization of protocols for incorporating challenging residues like Fmoc-Arg(Pbf)-OH. chempep.com

Innovations in Synthetic Methodologies and Novel Reagent Development

The synthesis of complex, non-proteinogenic amino acids such as this compound is integral to advancing peptide science. Innovations in synthetic strategies and the development of new reagents are crucial for improving efficiency, yield, and the accessibility of these unique building blocks. nih.gov The structure of this compound, a derivative of 2-amino-4-guanidinobutyric acid (Agb), presents specific synthetic challenges, particularly in the protection and manipulation of the guanidino group.

Recent advancements in solid-phase peptide synthesis (SPPS), the primary method for peptide construction, have focused on creating more robust and efficient protocols. jpt.comamerigoscientific.com The choice of protecting groups for the guanidino side chain is critical. While Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is a standard protecting group for arginine, the dual Pbf/Boc protection seen in this compound suggests a strategy to modulate the reactivity and solubility of the amino acid derivative or to prevent specific side reactions. peptide.com Research into short-chain arginine analogs like Agb has indicated that a mixed Pbf/Boc protection of the guanidino group is favorable for synthesis.

The development of novel guanidinylating reagents has provided new tools for synthesizing arginine analogs and other guanidine-containing molecules. acs.orgorganic-chemistry.org Reagents such as N,N′-di-Boc-N′′-triflylguanidine offer mild and high-yield conversion of amines to protected guanidines, which is a key step in the synthesis of the 'agb' core. acs.orggoogle.com These reagents are compatible with a variety of functional groups and can be used in both solution-phase and solid-phase synthesis. google.com The table below summarizes some innovative reagents used in the synthesis of guanidine-containing compounds.

| Reagent Class | Specific Example | Key Advantage | Reference |

|---|---|---|---|

| Triflylguanidines | N,N′-di-Boc-N′′-triflylguanidine | High reactivity and yield for guanidinylating primary and secondary amines under mild conditions. | acs.orgresearchgate.net |

| Triurethane-Protected Guanidines | N,N′,N′′-tri-Boc-guanidine | Facilitates the conversion of alcohols to substituted guanidines via Mitsunobu reaction. | acs.org |

| Carbodiimide Activators | Cyanuric chloride (TCT) | Environmentally friendlier alternative to heavy-metal reagents like HgCl2 for activating di-Boc-thiourea. | organic-chemistry.org |

| S-Methylisothioureas | N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea | Superior reactivity in the guanidinylation of amines, often accelerated by additives like DMAP. | organic-chemistry.org |

Exploration of Emerging Applications in Chemical Biology and Biomaterials Science

The incorporation of unnatural amino acids (UAAs) like 'agb' into peptides and proteins is a powerful strategy in chemical biology and biomaterials science. nih.gov These custom-designed building blocks introduce novel chemical functionalities, allowing for the fine-tuning of biological activity, stability, and structure. thedailyscientist.org

In Chemical Biology:

Peptides containing arginine and its analogs are of significant interest due to the crucial role of the guanidinium group in molecular recognition and cell penetration. researchgate.netmdpi.com The positively charged guanidinium side chain facilitates interactions with negatively charged cell membranes and biomolecules like phosphates on nucleic acids. researchgate.netresearchgate.net

Emerging applications for peptides incorporating 'agb' and similar arginine homologs include:

Cell-Penetrating Peptides (CPPs): Arginine-rich peptides are well-known for their ability to cross cell membranes, making them excellent vectors for delivering therapeutic cargo (e.g., drugs, nucleic acids) into cells. mdpi.comfrontiersin.org Shorter-chain analogs like 'agb' could modulate the efficiency and selectivity of this process.

Probes for Protein-Protein Interactions: By replacing a natural arginine residue with 'agb', researchers can study the specific contribution of side-chain length and flexibility to binding affinity and specificity. quora.combitesizebio.com

Enzyme Inhibitors and Modulators: As arginine is often found in the active sites of enzymes, peptides containing 'agb' can be designed as inhibitors or modulators for enzymes involved in arginine metabolism, potentially offering therapeutic benefits.

Antimicrobial Peptides: The cationic nature of guanidinium groups is key to the function of many antimicrobial peptides, which disrupt bacterial cell membranes. researchgate.net Incorporating 'agb' could lead to peptides with enhanced stability and novel activity spectra.

In Biomaterials Science:

The unique properties of the guanidinium group are also being harnessed in the development of advanced biomaterials. nih.gov The ability to form strong, noncovalent interactions with biological tissues and molecules makes guanidinium-functionalized materials highly promising for medical applications. acs.org

Potential and emerging applications in this field include:

Gene Delivery Systems: Polymers functionalized with guanidinium groups have shown high efficiency in binding and delivering nucleic acids (DNA and mRNA) for gene therapy. nih.govnih.govnih.gov The guanidinium moiety facilitates cellular uptake and nuclear localization. nih.gov

Tissue Adhesives: Guanidinium-functionalized nanoparticles have been developed as "molecular glues" that can adhere strongly to wet biological tissues, offering potential as biocompatible and hemostatic adhesives for wound treatment. researchgate.netacs.org

Drug Delivery Vehicles: Incorporating guanidinium-functionalized polymers into drug delivery systems can enhance the encapsulation and controlled release of therapeutic agents. mdpi.commdpi.com These materials can improve drug stability and targeting. thedailyscientist.org

Anticancer Therapies: Amphiphilic copolymers containing guanidinium groups have demonstrated anticancer activity, with their mechanism potentially involving interactions with cancer cell membranes leading to apoptosis. nih.gov

The table below highlights the diverse applications of guanidinium-functionalized molecules in these emerging fields.

| Field | Application | Role of Guanidinium Group | Reference |

|---|---|---|---|

| Chemical Biology | Cell-Penetrating Peptides | Facilitates membrane translocation and cargo delivery. | mdpi.comfrontiersin.org |

| Chemical Biology | Enzyme Modulation | Mimics natural arginine to interact with enzyme active sites. | |

| Biomaterials | Gene Delivery | Binds nucleic acids and promotes cellular/nuclear uptake. | nih.govnih.gov |

| Biomaterials | Tissue Adhesion | Forms strong noncovalent bonds with biological tissues. | acs.org |

| Biomaterials | Anticancer Agents | Interacts with cancer cell membranes to induce cell death. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Fmoc-L-Agb(Pbf,Boc)-OH?

- Methodological Answer : The synthesis typically involves sequential protection of the amino acid side chains. The Boc group is introduced first via tert-butoxycarbonylation under basic conditions (e.g., Boc₂O in dioxane/water), followed by the Pbf group using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in DMF. The Fmoc group is then added via 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) with a tertiary amine base. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity. Reaction progress is monitored by TLC and LC-MS .

Q. How should this compound be characterized to confirm structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (≥99% by area under the curve) .

- NMR : Key signals include δ 7.3–7.8 ppm (Fmoc aromatic protons), δ 1.4 ppm (Boc tert-butyl group), and δ 2.1–2.6 ppm (Pbf methyl groups) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₃₅H₄₅N₅O₉S: 724.29; observed: 724.3) .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store at -20°C under inert gas (argon or nitrogen) in a desiccator to prevent hydrolysis of the Pbf group. Avoid exposure to moisture, as Boc and Pbf groups are acid-labile. Lyophilized samples retain stability for >12 months .

Advanced Research Questions

Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?

- Methodological Answer : Steric hindrance from the bulky Pbf and Boc groups requires optimized coupling conditions:

- Coupling Reagents : Use HBTU/HOBt or DIC/Oxyma Pure in DMF, which enhance activation of the Fmoc-amino acid .

- Extended Reaction Time : 2–4 hours at 25°C or 1 hour at 50°C (microwave-assisted synthesis) .

- Double Coupling : Repeat the coupling step if Kaiser ninhydrin tests indicate incomplete reactions .

Q. What strategies enable orthogonal deprotection of the Pbf and Boc groups during peptide assembly?

- Methodological Answer :

- Boc Removal : Treat with 30% TFA in DCM (2 × 10 min) while retaining the Pbf group.

- Pbf Removal : Use a stronger acid cocktail (TFA:phenol:water:TIPS, 88:5:5:2) for 2–3 hours.

- Validation : Monitor deprotection via LC-MS to confirm selective cleavage without side-chain degradation .

Q. How can researchers troubleshoot side reactions, such as aspartimide formation or racemization, during SPPS with this compound?

- Methodological Answer :

- Aspartimide Prevention : Add 0.1 M HOBt to the deprotection solution to suppress base-induced cyclization .

- Racemization Control : Use low-temperature coupling (0–4°C) and avoid prolonged exposure to piperidine during Fmoc removal .

- Diagnostic Tools : Analyze crude peptides via MALDI-TOF for mass shifts indicative of side reactions .

Key Considerations for Experimental Design

- Orthogonal Protection : Prioritize Boc for temporary protection and Pbf for acid-stable side-chain protection .

- Scalability : Pilot small-scale syntheses (0.1 mmol) before scaling to >1 mmol to validate reproducibility .

- Quality Control : Implement in-process checks (TLC, LC-MS) at each synthesis step to minimize cumulative errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.